4-(1H-pyrazol-1-ylmethyl)aniline
Overview
Description
4-(1H-Pyrazol-1-ylmethyl)aniline is an organic compound with the molecular formula C10H11N3. It is a derivative of aniline where the aniline ring is substituted with a pyrazole moiety at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-1-ylmethyl)aniline typically involves the reaction of 4-chloromethyl aniline with pyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the pyrazole ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-(1H-Pyrazol-1-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: This compound has a similar structure but with additional methyl groups on the pyrazole rings, which can influence its chemical and biological properties.
1-(4-Aminobenzyl)pyrazole: This compound is structurally similar but lacks the additional substituents on the pyrazole ring, which can affect its reactivity and applications.
Uniqueness: 4-(1H-Pyrazol-1-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRYTHBRUSOVAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377436 | |
Record name | 4-(1H-pyrazol-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142335-61-3 | |
Record name | 4-(1H-pyrazol-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-pyrazol-1-ylmethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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